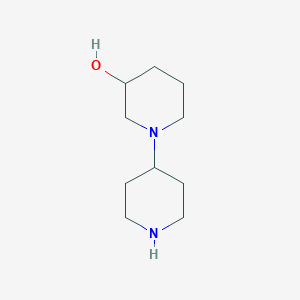

1,4'-Bipiperidin-3-OL

Vue d'ensemble

Description

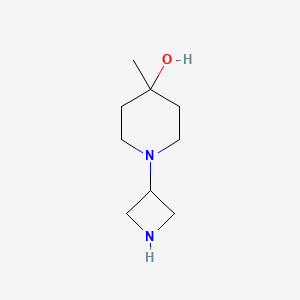

1,4'-Bipiperidin-3-OL is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The specific structure of 1,4'-Bipiperidin-3-OL suggests that it is a bipiperidine, meaning it consists of two piperidine units connected at certain positions, and it contains a hydroxyl group (-OH) at the third position.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored through various methods. For instance, the diastereoselective synthesis of 4-hydroxypiperidin-2-ones is achieved using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones . Another method involves the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides to produce trans-3-amino-1-benzylpiperidin-4-ols . Additionally, a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines were synthesized as non-imidazole histamine H(3) receptor antagonists, indicating the versatility of bipiperidine scaffolds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of bipiperidine derivatives can be complex due to the potential for stereoisomerism and the presence of multiple functional groups. The stereochemistry of diastereoisomeric piperidines has been studied using NMR and IR spectroscopy, which is crucial for understanding the configuration and preferred conformations of these molecules . The spatial structure of geometric isomers of substituted piperidines has also been determined by spectroscopic methods .

Chemical Reactions Analysis

Piperidine compounds can undergo various chemical reactions. For example, a radical 1,4-aryl migration route has been explored to synthesize 3-arylpiperidines, which involves a xanthate addition followed by acetylation and treatment with dilauroyl peroxide . The reactivity of piperidine derivatives is influenced by their structure, which can be manipulated to produce desired reactivity and spectroscopic characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's potency, reactivity, and interaction with biological targets. For instance, the introduction of diversity at the 6-position of the pyridine ring in thiazolopyridine antagonists was designed to enhance in vitro potency and decrease hERG activity . The protection of hydroxy functions in oligoribonucleotide synthesis also demonstrates the importance of functional groups in determining the chemical properties of piperidine derivatives .

Applications De Recherche Scientifique

Tyrosinase Inhibition

1,4'-Bipiperidin-3-OL has been studied for its potential as a tyrosinase inhibitor. Research on variably N-substituted biperidines, including 1,4'-bipiperidin-3-OL derivatives, has shown potent inhibition of tyrosinase, particularly with 4′-methylbenzyl substitution. This discovery is significant for future drug design targeting tyrosinase-related conditions (Khan et al., 2005).

CCR3 Antagonism

1,4'-Bipiperidin-3-OL derivatives have been identified as CC chemokine receptor 3 (CCR3) antagonists. The optimization of these compounds has led to the discovery of specific derivatives with potent receptor affinity and inhibition of eosinophil chemotaxis, which is crucial in allergic reactions (Ting et al., 2005).

DNA-Intercalating Antiproliferative Agents

1,4'-Bipiperidin-3-OL has been utilized in the modification of DNA-intercalating polyketide glycosides, leading to water-soluble derivatives. These modified compounds have shown improved antiproliferative activities, making them significant in the development of cancer therapeutics (Ueberschaar et al., 2016).

Catalysis in Organic Reactions

1,4'-Bipiperidin-3-OL derivatives have been explored as catalysts in organic reactions. For instance, a complex derived from bipiperidine and copper(II) acetate hydrate has been found effective for olefin epoxidation with hydrogen peroxide, showcasing its potential in organic synthesis and industrial processes (Mikhalyova et al., 2012).

Molecular Recognition in Pharmaceutical Analysis

1,4'-Bipiperidin-3-OL and its derivatives have been studied for molecular recognition, particularly in the context of pharmaceutical analysis. Research has focused on differentiating regioisomers of pseudodistamine precursors, emphasizing the importance of 1,4'-Bipiperidin-3-OL in precise drug identification and quality control (Mazur et al., 2017).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored in a safe place and dust formation should be avoided .

Mécanisme D'action

Target of Action

The primary target of 1,4’-Bipiperidin-3-OL is the muscarinic receptors . These receptors play a crucial role in the central and peripheral nervous systems, influencing various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

1,4’-Bipiperidin-3-OL acts as a muscarinic receptor antagonist . It competes with acetylcholine, a neurotransmitter, for binding at muscarinic receptors, particularly in the corpus striatum, a part of the brain involved in motor control . This antagonism restores the balance between the neurotransmitters in the brain, which can be disrupted in conditions like parkinsonism .

Biochemical Pathways

These pathways involve the synthesis, release, and degradation of acetylcholine, a key neurotransmitter in the nervous system .

Pharmacokinetics

As a small molecule with a molecular weight of 18428 , it is expected to have good bioavailability

Result of Action

The antagonism of muscarinic receptors by 1,4’-Bipiperidin-3-OL can lead to a reduction in the symptoms of parkinsonism and control of extrapyramidal side effects of neuroleptic drugs . These effects occur at both the molecular level, through the inhibition of acetylcholine at muscarinic receptors, and the cellular level, through the modulation of neuronal activity .

Propriétés

IUPAC Name |

1-piperidin-4-ylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQUIJQEUBAMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610673 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4'-Bipiperidin-3-OL | |

CAS RN |

864356-11-6 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

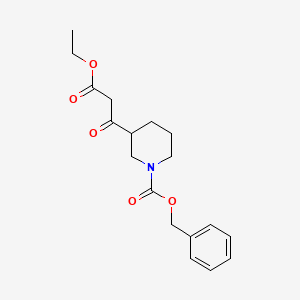

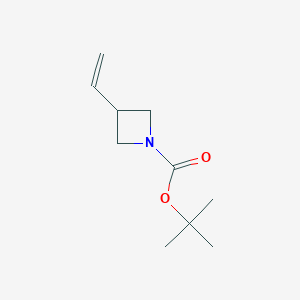

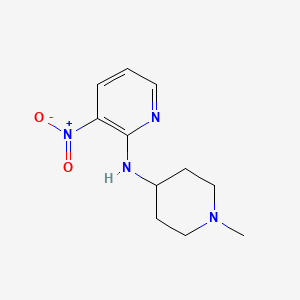

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)